molecular formula C19H23BrN2O2 B2368969 (Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide CAS No. 324062-22-8

(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide

Cat. No. B2368969
CAS RN: 324062-22-8
M. Wt: 391.309
InChI Key: ZLXXQMUQVYKIBV-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide is a useful research compound. Its molecular formula is C19H23BrN2O2 and its molecular weight is 391.309. The purity is usually 95%.
BenchChem offers high-quality (Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionophore for Copper(II) Membrane Electrode

The compound has been used as an ionophore for the construction of a potentiometric copper(II) ion electrode . The electrode showed a wide linear response with a Nernstian slope of 29.34 mV per decade over the concentration range of 1.0 x 10-5 – 1.0 x 10-1 M Cu(II) ions .

Inhibitor for Tyrosinase

The compound has shown inhibitory activity against tyrosinase, an enzyme that catalyzes the oxidation of phenols . This makes it potentially useful in the treatment of disorders related to melanin overproduction .

Complex Tricyclo [4.3.1.1(3,8)]undecane Skeleton

The compound exhibits a complex tricyclo [4.3.1.1(3,8)]undecane skeleton . This unique structure could be of interest in the development of new materials and pharmaceuticals .

Synthesis of Polyprenylated Benzophenones

The compound has been used in the synthesis of polyprenylated benzophenones . These benzophenones have shown a wide range of significant biological and pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anti-HIV activity .

Lewis Acid-Assisted Triple Michael Reactions

The compound has been used in Lewis acid-assisted triple Michael reactions . This reaction yields tricyclo[5.3.1.0 3,8]undecane-2,6-dione derivatives from the trimethylsilyl enol ethers of cyclohex-2-enones and divinyl ketone .

Synthesis of 4-Azatricyclo[4.3.1.13 8]undecane Derivatives

The compound has been used in the synthesis of 4-azatricyclo[4.3.1.13 8]undecane derivatives . These derivatives have shown potential in various areas of research .

properties

IUPAC Name

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]tricyclo[4.3.1.13,8]undecane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c20-16-3-4-17(23)15(7-16)11-21-22-18(24)19-8-12-1-2-13(9-19)6-14(5-12)10-19/h3-4,7,11-14,23H,1-2,5-6,8-10H2,(H,22,24)/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXXQMUQVYKIBV-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)N/N=C\C4=C(C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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